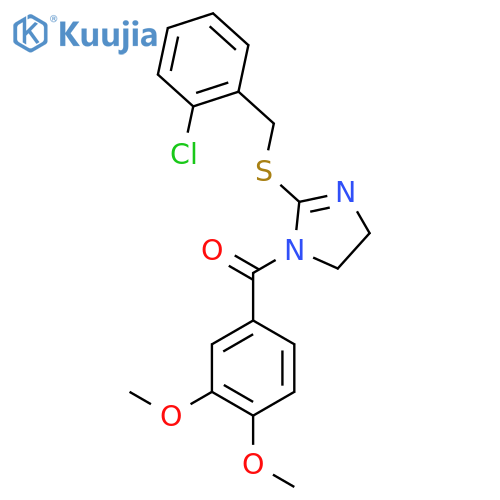Cas no 851803-95-7 (2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)

851803-95-7 structure
商品名:2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
- [2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone
- F0630-1035
- 851803-95-7
- AKOS024589049
- (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone
- 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
-
- インチ: 1S/C19H19ClN2O3S/c1-24-16-8-7-13(11-17(16)25-2)18(23)22-10-9-21-19(22)26-12-14-5-3-4-6-15(14)20/h3-8,11H,9-10,12H2,1-2H3
- InChIKey: JSSWQAGWMDPAIX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CSC1=NCCN1C(C1C=CC(=C(C=1)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 390.0804913g/mol
- どういたいしつりょう: 390.0804913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 76.4Ų
2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0630-1035-1mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0630-1035-10mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0630-1035-2μmol |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0630-1035-4mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0630-1035-10μmol |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-1035-20μmol |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0630-1035-25mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0630-1035-75mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0630-1035-5mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-1035-20mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole 関連文献
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
851803-95-7 (2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole) 関連製品
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
